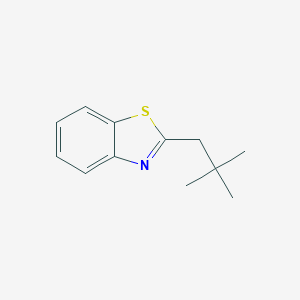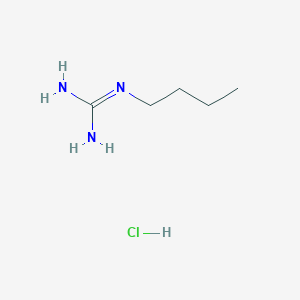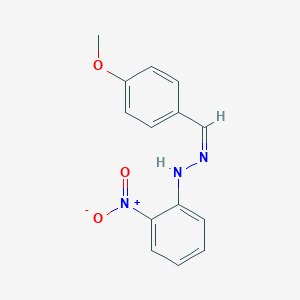
3,6-Ditert-butyl-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Ditert-butyl-1,2,4,5-tetrazine, also known as DTT, is a heterocyclic compound that belongs to the class of tetrazines. It is a white crystalline powder that is highly explosive and has been widely used in the field of explosives and propellants. However, recent scientific research has shown that DTT has potential applications in other fields, such as medicine and materials science.
Mecanismo De Acción
The mechanism of action of 3,6-Ditert-butyl-1,2,4,5-tetrazine is not fully understood. However, it is believed that 3,6-Ditert-butyl-1,2,4,5-tetrazine exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In materials science, 3,6-Ditert-butyl-1,2,4,5-tetrazine acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby improving the mechanical properties of the resulting polymer.
Biochemical and Physiological Effects
3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 3,6-Ditert-butyl-1,2,4,5-tetrazine has anti-tumor properties and can induce apoptosis in cancer cells. In addition, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that 3,6-Ditert-butyl-1,2,4,5-tetrazine can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6-Ditert-butyl-1,2,4,5-tetrazine is its high explosive power, which makes it useful for the preparation of explosives and propellants. In addition, 3,6-Ditert-butyl-1,2,4,5-tetrazine is relatively easy to synthesize and has a high yield. However, 3,6-Ditert-butyl-1,2,4,5-tetrazine is highly explosive and can be dangerous to handle, which limits its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of 3,6-Ditert-butyl-1,2,4,5-tetrazine. One area of research is the development of new synthetic methods for 3,6-Ditert-butyl-1,2,4,5-tetrazine that are safer and more efficient. Another area of research is the exploration of 3,6-Ditert-butyl-1,2,4,5-tetrazine's potential applications in medicine, such as its use as a chemotherapeutic agent for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 3,6-Ditert-butyl-1,2,4,5-tetrazine and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3,6-Ditert-butyl-1,2,4,5-tetrazine involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with tert-butylamine in the presence of a base such as sodium carbonate. The reaction results in the formation of 3,6-Ditert-butyl-1,2,4,5-tetrazine as a white crystalline powder with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
3,6-Ditert-butyl-1,2,4,5-tetrazine has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have anti-tumor properties and has been used as a potential chemotherapeutic agent for the treatment of cancer. In materials science, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been used as a cross-linking agent for the preparation of high-performance polymers. In environmental science, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been used as an analytical reagent for the detection of heavy metals in water samples.
Propiedades
Número CAS |
19455-88-0 |
|---|---|
Nombre del producto |
3,6-Ditert-butyl-1,2,4,5-tetrazine |
Fórmula molecular |
C10H18N4 |
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H18N4/c1-9(2,3)7-11-13-8(14-12-7)10(4,5)6/h1-6H3 |
Clave InChI |
BVARMSJELYFCRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=C(N=N1)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=NN=C(N=N1)C(C)(C)C |
Sinónimos |
3,6-Di-tert-butyl-1,2,4,5-tetrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



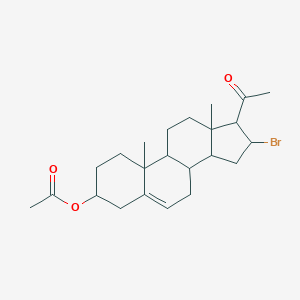
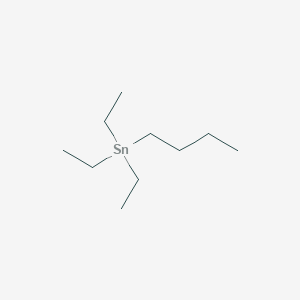

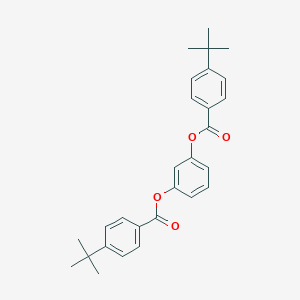
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)


![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)


